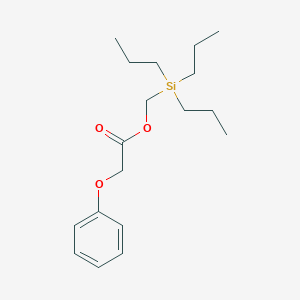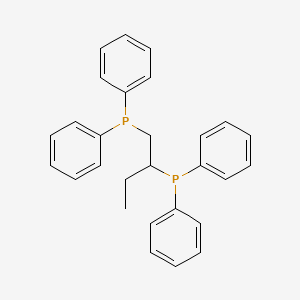
(Butane-1,2-diyl)bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(diphenylphosphino)butane is an organophosphorus compound with the chemical formula (C6H5)2P(CH2)4P(C6H5)2 . It is a white solid that is soluble in organic solvents and is less commonly used in coordination chemistry compared to other diphosphine ligands . This compound is known for its role as a ligand in various catalytic reactions, particularly in organometallic chemistry .
Preparation Methods
1,2-Bis(diphenylphosphino)butane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodiisopropylphosphine with a suitable backbone linker . Another method includes the addition of secondary phosphines to vinylphosphines . Industrial production methods often involve the use of dilithiated reagents and chlorophosphines .
Chemical Reactions Analysis
1,2-Bis(diphenylphosphino)butane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving transition metals.
Common Reagents and Conditions: Typical reagents include palladium(0) and nickel(0) complexes, and common conditions involve organic solvents and controlled temperatures.
Major Products: The major products formed from these reactions are often coordination complexes that are used in catalytic processes.
Scientific Research Applications
1,2-Bis(diphenylphosphino)butane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2-bis(diphenylphosphino)butane exerts its effects involves its ability to act as a bidentate ligand, forming stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation . The molecular targets and pathways involved include the coordination sites on the metal centers, which are crucial for the catalytic activity .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)butane can be compared with other similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: This compound has a shorter backbone and different electronic properties.
Bis(diphenylphosphino)methane: It forms a four-membered ring with metal centers, promoting the formation of bimetallic complexes.
1,3-Bis(diphenylphosphino)propane: This compound has a different backbone length, affecting its coordination geometry and catalytic behavior.
1,2-Bis(diphenylphosphino)butane is unique due to its specific backbone length and electronic properties, which make it suitable for certain catalytic applications that other diphosphines may not be as effective in .
Properties
CAS No. |
78601-25-9 |
|---|---|
Molecular Formula |
C28H28P2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-diphenylphosphanylbutan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C28H28P2/c1-2-24(30(27-19-11-5-12-20-27)28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-22,24H,2,23H2,1H3 |
InChI Key |
JJRYTJCOOYOVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


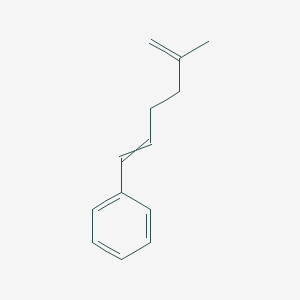
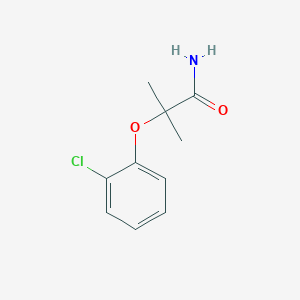
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
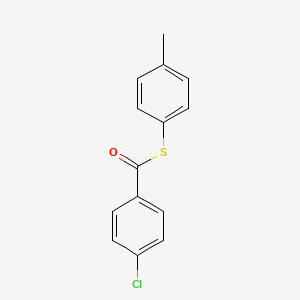
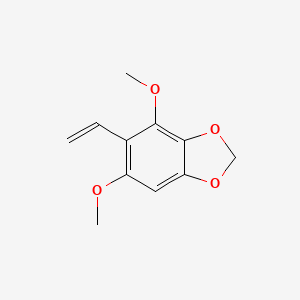
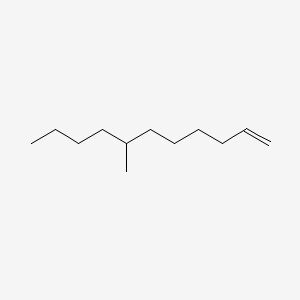

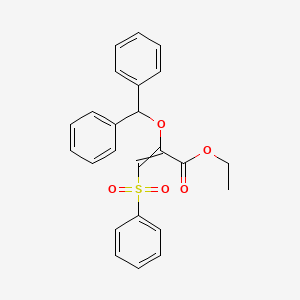
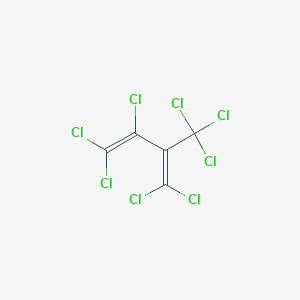
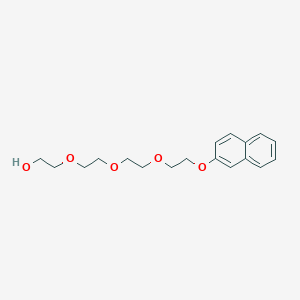
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
